3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-20-11-3-2-10(14)6-12(11)22(18,19)17-5-4-9(7-17)13-15-8-21-16-13/h2-3,6,8-9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRUCEZXFKOJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides and suitable bases.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
While information regarding the applications of "3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole" is limited, related compounds and their applications can provide insight.
Structural Information
- The compound contains a chloro-methoxyphenyl group, a sulfonyl linkage, and a thiophenyl-substituted pyrrolidine ring.
- It also contains an oxadiazole ring, a five-membered heteroaromatic ring containing two carbons, two nitrogens, and one oxygen atom .
Potential Applications and Research Directions
- Scientific Research : 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is used as an intermediate in chemistry.
- Antimicrobial Activity : Compounds with structures similar to 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine exhibit antimicrobial properties and can inhibit bacterial strains.
- Anticancer Activity : Heterocyclic compounds, including pyrrolidine derivatives, have anticancer potential, with some demonstrating micromolar IC₅₀ values against cancer cell lines.
- Anticonvulsant Properties : Thiazole-integrated pyrrolidin-2-one analogs have shown anticonvulsant activity .
Chemical Reactions
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo reactions such as:
- Oxidation using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution with halogenating agents or nucleophiles at the chlorinated phenyl ring.
Insights from Similar Compounds
- 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine differs by the halogen substituent, which can alter reactivity and biological activity.
- 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(furan-3-yl)pyrrolidine features a furan ring instead of thiophene, impacting its chemical properties and applications.
Table: Anticancer Activity of Pyrrolidine Derivatives
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 (Breast) |
| Compound B | 8.0 | HeLa (Cervical) |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or other biomolecules. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, with CAS number 2034553-57-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
The molecular formula of the compound is with a molecular weight of 343.79 g/mol. The compound features a sulfonamide group linked to a pyrrolidine and an oxadiazole moiety, which are known to enhance biological activity in drug development.
Biological Activity Overview
Recent studies have indicated that oxadiazole derivatives exhibit a range of biological activities, including antiplasmodial and anticancer effects. The specific biological activities of this compound are summarized below:
Antiplasmodial Activity
Research has demonstrated that oxadiazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. In a study screening various compounds for antimalarial activity, derivatives with a similar structure exhibited significant inhibitory effects on both drug-sensitive and multi-drug resistant strains of P. falciparum .
Table 1: Antiplasmodial Activity of Oxadiazole Derivatives
| Compound ID | IC50 (μM) | Drug Resistance Type |
|---|---|---|
| Compound 1 | 0.50 | Sensitive |
| Compound 2 | 0.57 | Sensitive |
| Compound 3 | 0.07 | Resistant |
These findings suggest that the oxadiazole scaffold is crucial for the antimalarial activity observed in these compounds.
Anticancer Activity
In addition to its antimalarial properties, oxadiazoles have shown promise in cancer therapy. A review highlighted that certain oxadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms . For instance, compounds synthesized from the oxadiazole framework exhibited selective cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer).
Table 2: Anticancer Activity Against Various Cell Lines
| Compound ID | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | MCF7 | 98.74 |
| Compound B | PC-3 | 95.37 |
| Compound C | SF-295 | Data Not Reported |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways essential for parasite survival and cancer cell proliferation. For example, oxadiazoles have been reported to interact with carbonic anhydrases (CAs), which are implicated in tumor growth and progression .
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where structure-activity relationships were established. Compounds were tested for their ability to inhibit P. falciparum growth and showed promising results at low concentrations . Another study focused on the anticancer properties of these derivatives revealed that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against targeted cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
